molecular formula C24H23NO5 B5222968 2-[5-methoxy-2-(phenylcarbonyl)phenoxy]-N-(2-phenoxyethyl)acetamide

2-[5-methoxy-2-(phenylcarbonyl)phenoxy]-N-(2-phenoxyethyl)acetamide

Cat. No.: B5222968
M. Wt: 405.4 g/mol
InChI Key: VSHBAPRAHUDWHY-UHFFFAOYSA-N
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Description

2-[5-methoxy-2-(phenylcarbonyl)phenoxy]-N-(2-phenoxyethyl)acetamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a phenoxyacetamide backbone, which is known for its diverse biological activities and synthetic versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-methoxy-2-(phenylcarbonyl)phenoxy]-N-(2-phenoxyethyl)acetamide typically involves multiple steps, starting from readily available precursors. A common synthetic route includes the following steps:

    Formation of the phenoxyacetamide backbone: This can be achieved by reacting 2-phenoxyethylamine with an appropriate acyl chloride under basic conditions.

    Introduction of the methoxy group: The methoxy group can be introduced via methylation of a hydroxyl group using methyl iodide in the presence of a base.

    Phenylcarbonylation: The phenylcarbonyl group can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[5-methoxy-2-(phenylcarbonyl)phenoxy]-N-(2-phenoxyethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The phenylcarbonyl group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The phenoxy groups can participate in nucleophilic aromatic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of a hydroxyl derivative.

    Reduction: Formation of a hydroxyl derivative from the phenylcarbonyl group.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

2-[5-methoxy-2-(phenylcarbonyl)phenoxy]-N-(2-phenoxyethyl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the development of anti-inflammatory and anticancer drugs.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[5-methoxy-2-(phenylcarbonyl)phenoxy]-N-(2-phenoxyethyl)acetamide involves its interaction with specific molecular targets. The phenylcarbonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The phenoxy groups may enhance binding affinity through hydrophobic interactions, while the methoxy group can participate in hydrogen bonding, stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

    Phenoxyacetamide derivatives: These compounds share the phenoxyacetamide backbone and exhibit similar biological activities.

    Methoxyphenyl derivatives: Compounds with methoxy groups on a phenyl ring, which can have similar chemical reactivity.

    Phenylcarbonyl compounds: Compounds containing a phenylcarbonyl group, known for their potential as enzyme inhibitors.

Uniqueness

2-[5-methoxy-2-(phenylcarbonyl)phenoxy]-N-(2-phenoxyethyl)acetamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both phenoxy and phenylcarbonyl groups allows for versatile interactions with molecular targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-(2-benzoyl-5-methoxyphenoxy)-N-(2-phenoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO5/c1-28-20-12-13-21(24(27)18-8-4-2-5-9-18)22(16-20)30-17-23(26)25-14-15-29-19-10-6-3-7-11-19/h2-13,16H,14-15,17H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSHBAPRAHUDWHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)OCC(=O)NCCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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